Orthogonal Functionalization Enabled by Dual Bromination Pattern
2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone contains two distinct reactive bromine sites: an α-bromo ketone and an aryl bromide [1]. In contrast, the commonly available analog 2-bromo-1-(3-nitrophenyl)ethanone (CAS 2227-64-7) possesses only the α-bromo ketone, while 1-(2-bromo-3-nitrophenyl)ethanone (CAS 135007-62-4) contains only the aryl bromide . This structural difference is not merely incremental; it enables chemoselective sequential transformations that cannot be achieved with mono-brominated analogs .
| Evidence Dimension | Synthetic Versatility (Number of Orthogonal Reactive Sites) |
|---|---|
| Target Compound Data | Two orthogonal reactive sites: α-bromo ketone (alkylating agent) and aryl bromide (cross-coupling partner) |
| Comparator Or Baseline | 2-Bromo-1-(3-nitrophenyl)ethanone: one reactive site (α-bromo ketone only); 1-(2-Bromo-3-nitrophenyl)ethanone: one reactive site (aryl bromide only) |
| Quantified Difference | Structural: 2 orthogonal sites vs. 1 |
| Conditions | Organic synthesis; cross-coupling reactions |
Why This Matters
Enables divergent synthesis of complex architectures (e.g., sequential Suzuki coupling followed by nucleophilic substitution) without protecting group manipulations, reducing step count and improving overall yield in medicinal chemistry programs.
- [1] Chemsrc. 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone SMILES: O=C(CBr)c1cccc([N+](=O)[O-])c1Br. View Source
